molecular formula C16H18O8 B1653465 5-p-Coumaroylquinic acid, (Z)- CAS No. 185502-68-5

5-p-Coumaroylquinic acid, (Z)-

Cat. No.: B1653465
CAS No.: 185502-68-5
M. Wt: 338.31
InChI Key: BMRSEYFENKXDIS-JMYXGHFSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-p-Coumaroylquinic acid, (Z)- is a natural product found in Hydrangea macrophylla, Onobrychis viciifolia, and other organisms with data available.

Scientific Research Applications

1. Detection in Green Coffee Beans

5-p-Coumaroylquinic acid has been identified in green coffee beans. Using LC-MS4, it was characterized among several minor p-coumaric acid-containing chlorogenic acids not previously reported in nature. This discovery expands the knowledge of chlorogenic acids in green Robusta coffee beans (Clifford et al., 2006).

2. Role in Plant Pigmentation

In Hydrangea flowers, 3-p-coumaroylquinic acid forms a stable blue complex with hydrangea anthocyanin and aluminium, contributing to the blueing of the flower. This interaction is similar to that with 3-caffeoylquinic acid, indicating its role in plant pigmentation (Takeda et al., 1990).

3. Biomarker in Apple Cultivars

In apple cultivars, 4-p-coumaroylquinic acid has been identified as a biomarker related to resistance to the Rosy Apple Aphid. This indicates its potential role in disease susceptibility and resistance in apple cultivars (Alonso-Salces et al., 2022).

4. Phenolic Content in Fruits

5-p-Coumaroylquinic acid was quantitatively determined in quince peel and pulp, contributing to the understanding of the phenolic profiles in these fruits (Stojanović et al., 2017).

5. Antioxidant Properties

In Osmanthus fragrans (Thunb.) Lour. flowers, 4-O-coumaroylquinic acid was identified and found to contribute to the strong antioxidant activity of ethanol extracts of the flowers (Li et al., 2017).

6. Presence in Various Fruits

The occurrence of 3′-p-coumaroylquinic acid in stone fruit species was noted, indicating its regular presence and importance in different fruit varieties (Möller & Herrmann, 1983).

7. Melanogenesis Inhibition

Acylated quinic acid analogs, including 5-O-(E)-p-coumaroylquinic acid, have shown inhibitory effects on melanogenesis, suggesting potential applications in skin disorder treatments (Nakamura et al., 2013).

8. Antioxidant Activity in Plants

Di-p-coumaroylquinic acid isolated from Tribulus terrestris has been found to possess potent antioxidant activity, contributing to the plant's overall antioxidant effect (Hammoda et al., 2013).

9. Antibacterial and Antifungal Properties

Quinic acid derivatives, including 5-O-trans-o-coumaroylquinic acid, isolated from Ageratina adenophora showed antibacterial and antifungal activities, indicating their potential medicinal applications (Zhang et al., 2013).

10. Synthesis and Interconversion Studies

Synthesis and analysis of p-coumaroylquinic acids provide insights into their chemical behavior, which is valuable for understanding their roles in biological systems (Ortiz et al., 2017).

Properties

CAS No.

185502-68-5

Molecular Formula

C16H18O8

Molecular Weight

338.31

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3-/t11-,12-,14-,16+/m1/s1

InChI Key

BMRSEYFENKXDIS-JMYXGHFSSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC=C(C=C2)O)O)O

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-p-Coumaroylquinic acid, (Z)-
Reactant of Route 2
Reactant of Route 2
5-p-Coumaroylquinic acid, (Z)-
Reactant of Route 3
5-p-Coumaroylquinic acid, (Z)-
Reactant of Route 4
5-p-Coumaroylquinic acid, (Z)-
Reactant of Route 5
5-p-Coumaroylquinic acid, (Z)-
Reactant of Route 6
5-p-Coumaroylquinic acid, (Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.